2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol
Description
2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol is a halogenated aromatic alcohol with a bromine atom at the β-position of the ethanol chain and a fluorinated aromatic ring. The compound’s fluorine and trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it valuable for pharmaceutical applications, such as the synthesis of USP28 inhibitors like AZ1 .
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrF4O |
|---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
2-bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H7BrF4O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3,8,15H,4H2 |
InChI Key |
RFVVPTZAWYJXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CBr)O)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation of 1-[4-Fluoro-3-(Trifluoromethyl)Phenyl]Ethanone
A primary route involves brominating 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone using hydrobromic acid (HBr) and bromine (Br₂) in methylene chloride. The reaction proceeds at 26±2°C, yielding 2-bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone with 94.8% efficiency after purification via sodium bicarbonate and sodium chloride washes.
Key Conditions :
Alternative Brominating Agents
Patents describe using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in concentrated H₂SO₄ for regioselective bromination. This method avoids side reactions, achieving >97% conversion for intermediates like 2-bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene.
Reduction of Brominated Ketones to Alcohols
Sodium Borohydride (NaBH₄) Reduction
2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone is reduced using NaBH₄ in ethanol at 0–5°C. The reaction typically achieves 85–90% yield , with the alcohol product isolated via vacuum distillation.
Optimization Notes :
Catalytic Hydrogenation
Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) reduces the ketone group while preserving the bromine substituent. This method reports 88% yield with <0.5% dehalogenation .
Multi-Step Synthesis from Aromatic Aldehydes
Friedel-Crafts Acylation
A three-step sequence starts with Friedel-Crafts acylation of fluorobenzene using phenyl acetyl chloride, yielding 1-(4-fluorophenyl)-2-phenylethanone. Subsequent bromination and coupling with 4-methyl-3-oxo-N-phenylpentanamide in acetone produce the target alcohol after reduction.
Typical Yields :
| Step | Yield |
|---|---|
| Friedel-Crafts | 98.5% |
| Bromination | 94.8% |
| Final Reduction | 77.7% |
Grignard Reaction Pathways
Grignard reagents (e.g., Mg-activated ethyl bromodifluoroacetate) add to trifluoromethyl-substituted benzaldehydes, followed by acid quenching and borohydride reduction. This method achieves 70–75% overall yield but requires strict anhydrous conditions.
Substitution Reactions
Nucleophilic Displacement
Bromoethyl intermediates undergo nucleophilic substitution with hydroxyl groups. For example, reacting 2-bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone with NaOH in isopropanol at 82.5±2.5°C yields the alcohol with 74% efficiency .
Critical Parameters :
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), secondary alcohols form via SN2 displacement. This method, though costly, offers >95% enantiomeric excess for chiral derivatives.
Industrial-Scale Optimization
Impurity Control
Dimer impurities (e.g., des-bromo byproducts) are minimized by:
Solvent Selection
| Solvent | Boiling Point (°C) | Yield Impact |
|---|---|---|
| Methylene Chloride | 40 | High (94.8%) |
| Acetone | 56 | Moderate (77%) |
| Isopropanol | 82 | Optimal for recrystallization |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| NaBH₄ Reduction | 85–90 | 98.5 | High |
| Catalytic Hydrogenation | 88 | 99.2 | Moderate |
| Mitsunobu Reaction | 95 | 99.8 | Low |
Trade-offs : While Mitsunobu offers high purity, NaBH₄ reduction remains the most cost-effective for large-scale production.
Challenges and Solutions
Bromine Retention
Electrophilic aromatic substitution risks debromination. Strategies include:
Fluorine Stability
The trifluoromethyl group is susceptible to hydrolysis under basic conditions. Adjusting pH to 6–7 during workup preserves functionality.
Emerging Techniques
Flow Chemistry
Continuous-flow systems reduce reaction times from hours to minutes. A microreactor bromination of 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone achieves 93% yield with 10-minute residence time.
Biocatalytic Reduction
Ketoreductases (e.g., KRED-101) enantioselectively reduce brominated ketones to alcohols under mild conditions (pH 7, 30°C), though industrial adoption remains limited.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone.
Reduction: Formation of 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions can vary based on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Bromo-Fluoro-Aromatic Ethanols
1-(3-Bromo-4-fluorophenyl)ethanol (CAS 900175-01-1)
- Structure : Lacks the trifluoromethyl group but retains bromine and fluorine on the aromatic ring.
- Properties : Lower molecular weight (229.06 g/mol) compared to the target compound (estimated ~307.03 g/mol). Reduced steric and electronic effects due to the absence of the trifluoromethyl group.
- Applications : Primarily used in enantioselective synthesis; its (R)- and (S)-enantiomers (CAS 1212136-05-4 and 929884-46-8) are critical for chiral drug intermediates .
(3-Bromo-2-fluorophenyl)(phenyl)methanol (CAS 1428881-22-4)
- Structure: Replaces the ethanol chain with a benzyl alcohol group.
- Properties: Higher lipophilicity due to the phenylmethanol moiety.
- Reactivity: The benzyl alcohol group facilitates nucleophilic substitutions, unlike the bromoethanol chain in the target compound .
Bromo-Trifluoromethylphenyl Ethanones (Precursors)
The target ethanol derivative is likely synthesized via reduction of its ketone precursor, 2-Bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone (CAS 537050-14-9, MW 285.03 g/mol). Key comparisons with analogous ethanones include:
Key Observations :
- The presence of 4-fluoro-3-CF₃ in the target compound’s precursor enhances electrophilicity at the carbonyl carbon, favoring nucleophilic reductions to yield the ethanol derivative .
- Compounds lacking the trifluoromethyl group (e.g., 1-(3-Bromo-4-fluorophenyl)ethanol) exhibit lower thermal stability and reactivity .
Functionalized Ethanol Derivatives in Drug Discovery
AZ1 (USP28 Inhibitor)
- Structure: Contains a 4-fluoro-3-(trifluoromethyl)benzyloxy group linked to an aminoethanol chain.
- Comparison: Shares the 4-fluoro-3-CF₃ aromatic motif with the target compound but incorporates additional functional groups (e.g., aminoethanol) for target binding.
- Role : Demonstrates the pharmacological relevance of the 4-fluoro-3-CF₃ motif in enhancing inhibitor selectivity and potency .
Research Findings and Data Gaps
- Synthetic Utility: Bromoethanol derivatives are pivotal in Suzuki-Miyaura couplings and SN2 reactions due to the bromide’s leaving-group capability. The trifluoromethyl group stabilizes intermediates via electron-withdrawing effects .
- Safety Profile : Analogous bromo-fluoro compounds (e.g., CAS 537050-14-9) are classified as Class 8 hazardous materials (corrosive), necessitating inert storage conditions .
- Data Gaps: Boiling points and solubility data for the target ethanol derivative are unavailable in the evidence, highlighting a need for further experimental characterization.
Biological Activity
Structural Characteristics
The compound features a bromo-substituted ethyl group attached to a fluorinated aromatic ring, which contributes to its unique chemical properties. The presence of bromine and trifluoromethyl groups is known to enhance biological activity, particularly in antimicrobial and anticancer applications.
Biological Activity Overview
Research indicates that halogenated phenols, similar to 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol, often exhibit significant antibacterial and antifungal properties. The biological activities associated with this compound include:
- Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial effects against various strains of bacteria.
- Anticancer Properties : Related compounds have demonstrated anticancer potential through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of halogenated compounds are well-documented. For instance, studies have reported the minimum inhibitory concentrations (MIC) for various bacterial strains:
| Compound | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| Example A | Staphylococcus aureus | 1 |
| Example B | Escherichia coli | 2 |
| Example C | Salmonella gallinarum | 0.125 |
While specific data for this compound is sparse, it is reasonable to hypothesize that it may exhibit similar activity based on structural similarities to known antimicrobial agents .
Anticancer Activity
Research into structurally related compounds has revealed significant anticancer activity. For example, certain fluorinated phenolic compounds have been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and H1975 (non-small cell lung cancer). These studies suggest mechanisms involving:
- Cell Cycle Arrest : Compounds induce G2/M phase arrest, leading to inhibited proliferation.
- Apoptosis Induction : Upregulation of p21 expression has been observed, indicating a pathway for programmed cell death.
The following table summarizes findings from related studies:
| Compound | Cell Line | Mechanism of Action | IC50 (μM) |
|---|---|---|---|
| Compound X | A549 | Apoptosis induction | 39 |
| Compound Y | H1975 | G2/M arrest | 48 |
These findings highlight the potential for this compound to exhibit similar anticancer properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound is typically synthesized via bromination of a ketone precursor (e.g., 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone) followed by reduction. For example, bromination using bromine or N-bromosuccinimide (NBS) under acidic conditions yields the α-brominated ketone intermediate. Subsequent reduction with NaBH₄ or catalytic hydrogenation (H₂/Pd-C) converts the ketone to the ethanol derivative. Optimization strategies include controlling reaction temperature (0–25°C for bromination) and using chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective reduction. Biocatalytic approaches, such as asymmetric reduction using microbial whole cells (e.g., Leifsonia xyli HS0904), can achieve high enantiomeric excess (ee) (>95%) .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., -CH₂Br at δ 3.5–4.5 ppm; -OH at δ 1.5–2.5 ppm). ¹⁹F NMR is critical for resolving trifluoromethyl (-CF₃, δ -60 to -65 ppm) and fluorine substituents.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization). Chiral columns (e.g., Chiralcel OD-H) evaluate enantiopurity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 314.0 for C₉H₈BrF₄O).
- X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How do molecular docking studies using AutoDock Vina predict the interaction of this compound with USP25/28, and what validation methods are recommended?
- Methodological Answer :
- Docking Protocol : Prepare the protein (USP25/28, PDB ID: 6WNN) by removing water molecules and adding polar hydrogens. Define the binding site around catalytic cysteine residues (Cys178 for USP28). Use AutoDock Vina with exhaustiveness = 20 and grid dimensions 25×25×25 Å.
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., AZ1, ΔG = -9.2 kcal/mol). Validate top poses via molecular dynamics (MD) simulations (50 ns) to assess binding stability. Experimental validation includes surface plasmon resonance (SPR) for binding affinity (KD) and enzymatic assays (IC₅₀) .
Q. How does the position of fluorine and trifluoromethyl groups influence the compound’s bioavailability and target binding affinity compared to its structural analogs?
- Methodological Answer :
- Bioavailability : The 4-fluoro-3-(trifluoromethyl)phenyl group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability. Meta-substitution of -CF₃ minimizes steric hindrance, favoring target engagement.
- Binding Studies : Analog studies (e.g., 4-Bromo-5-chloro-α-[4-fluoro-3-(trifluoromethyl)phenyl]-2-thiophenemethanol) show that para-fluoro substitution increases hydrogen bonding with His154 of USP28, while ortho-substitution reduces affinity by 10-fold. Competitive inhibition assays (Ki) and isothermal titration calorimetry (ITC) quantify these effects .
Q. Discrepancies in enantiomeric excess (ee) are reported during asymmetric synthesis. How can researchers reconcile these using analytical or enzymatic methods?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Daicel Chiralpak IA) with hexane:isopropanol (90:10) to separate enantiomers. Compare retention times with racemic standards.
- Enzymatic Resolution : Lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) selectively acetylates the undesired enantiomer. Monitor reaction progress via ¹H NMR integration of acetate peaks.
- Contradiction Analysis : Inconsistent ee values may arise from solvent polarity (e.g., THF vs. toluene) or temperature fluctuations during reduction. Optimize biocatalyst loading (10–20 mg/mL) and reaction time (12–24 hrs) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
